molecular formula C9H15N3O2 B13628293 Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B13628293
M. Wt: 197.23 g/mol
InChI Key: LAKVGNUJWNYEGT-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrazole ring and the amino group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group, along with the pyrazole ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11)

InChI Key

LAKVGNUJWNYEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC(=N1)N)C(=O)OC

Origin of Product

United States

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